molecular formula C22H20N2O2S B11324605 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

Cat. No.: B11324605
M. Wt: 376.5 g/mol
InChI Key: YBUJIURDSNYHTH-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide is a complex organic compound that features a unique combination of indole, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiophene Synthesis: Thiophene derivatives can be prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The indole and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Functionalization: The coupled product is then functionalized to introduce the benzamide group through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic devices.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene moieties can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which facilitate binding to the target sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide is unique due to the presence of the methoxy and methylbenzamide groups, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of the indole and thiophene moieties may confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C22H20N2O2S/c1-24(22(25)15-7-5-8-16(13-15)26-2)21(20-11-6-12-27-20)18-14-23-19-10-4-3-9-17(18)19/h3-14,21,23H,1-2H3

InChI Key

YBUJIURDSNYHTH-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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